(1S*,2R*)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N'-butyl-1,2-cyclohexanedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S*,2R*)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N'-butyl-1,2-cyclohexanedicarboxamide is a useful research compound. Its molecular formula is C19H26N4O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound (1S*,2R*)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N'-butyl-1,2-cyclohexanedicarboxamide is 358.20049070 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1S*,2R*)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N'-butyl-1,2-cyclohexanedicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S*,2R*)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N'-butyl-1,2-cyclohexanedicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Applications
Novel benzimidazole–oxadiazole hybrid molecules, closely related to the chemical structure , have shown promising antimicrobial activities. These compounds exhibited potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Compounds identified in this category were more potent than standard drugs like pyrazinamide and ciprofloxacin, indicating their potential in treating tuberculosis (Shruthi et al., 2016) Shruthi et al. (2016).
Anticancer Evaluation
Research on oxadiazole derivatives has shown significant anticancer potential. For instance, certain compounds have demonstrated notable activity against breast cancer cell lines, highlighting the potential of these molecules in cancer therapy (Salahuddin et al., 2014) Salahuddin et al. (2014). Another study on substituted N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides reported moderate to excellent anticancer activity against various cancer cell lines, further supporting the utility of these compounds in oncology (Ravinaik et al., 2021) Ravinaik et al. (2021).
Receptor Antagonist Activity
A study on fluorine-18-labeled 5-HT1A antagonists has provided insights into the development of compounds for brain imaging, especially for assessing serotonin levels, which could have implications for neurodegenerative diseases and psychiatric disorders (Lang et al., 1999) Lang et al. (1999).
Eigenschaften
IUPAC Name |
(1R,2S)-2-N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-N-butylcyclohexane-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-2-3-10-20-18(24)14-6-4-5-7-15(14)19(25)21-12-13-8-9-16-17(11-13)23-26-22-16/h8-9,11,14-15H,2-7,10,12H2,1H3,(H,20,24)(H,21,25)/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMFYNXQDBVMFC-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCCCC1C(=O)NCC2=CC3=NON=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)[C@@H]1CCCC[C@@H]1C(=O)NCC2=CC3=NON=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,2R*)-N-(2,1,3-benzoxadiazol-5-ylmethyl)-N'-butyl-1,2-cyclohexanedicarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.